Ethyl 3-isobutyl-2-nitro-5-oxohexanoate
Description
Ethyl 3-isobutyl-2-nitro-5-oxohexanoate is a substituted ethyl ester featuring a hexanoate backbone with three distinct functional groups:
- 2-Nitro group: A strong electron-withdrawing substituent, enhancing electrophilic reactivity.
- 3-Isobutyl group: A branched alkyl chain increasing steric bulk and hydrophobicity.
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 3-(2-methylpropyl)-2-nitro-5-oxohexanoate |
InChI |
InChI=1S/C12H21NO5/c1-5-18-12(15)11(13(16)17)10(6-8(2)3)7-9(4)14/h8,10-11H,5-7H2,1-4H3 |
InChI Key |
QKPXBTMPJJUNQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(CC(C)C)CC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-Isopropyl-5-Methyl-3-Oxohexanoate ()
Structure : Ethyl ester with a 3-oxo group, 2-isopropyl, and 5-methyl substituents.
Key Differences :
- Substituent at Position 2 : Isopropyl (branched alkyl) vs. nitro (electron-withdrawing) in the target compound.
- Substituent at Position 5 : Methyl (alkyl) vs. oxo (ketone) in the target compound.
Implications : - Reactivity : The nitro group in the target compound enhances electrophilicity at position 2, making it more reactive toward nucleophilic substitution compared to the isopropyl group in ’s compound.
- Solubility : The isobutyl group in the target compound increases hydrophobicity relative to the isopropyl group, reducing aqueous solubility.
Ethyl 5-Oxohexanoate ()
Structure: Simpler analog with only a 5-oxo group on the hexanoate chain. Key Differences:
- Lack of Substituents: No nitro or branched alkyl groups. Implications:
- Molecular Weight : The target compound has a higher molecular weight (due to nitro and isobutyl groups), affecting volatility and chromatographic behavior.
- Bioactivity Potential: The nitro group in the target compound may confer antimicrobial or antifungal properties, as nitro-containing compounds are common in bioactive agents (e.g., chloramphenicol) .
Ethyl 5-Methyl-2-(1-Methylethyl)-3-Oxohexanoate ()
Structure : Features 3-oxo, 5-methyl, and 2-isopropyl groups.
Key Differences :
- Substituent Diversity : The target compound replaces the 5-methyl and 2-isopropyl groups with a 5-oxo and 2-nitro group.
Implications : - Polarity : The oxo group at position 5 in the target compound increases polarity compared to the 5-methyl substituent in ’s compound.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges : Introducing the nitro group at position 2 likely requires nitration under controlled conditions to avoid ester hydrolysis .
- Bioactivity : While ethyl acetate extracts of spices (e.g., clove, ginger) show antifungal activity , the nitro group in the target compound could enhance such activity by disrupting microbial electron transport chains.
- Physicochemical Properties: Solubility: The isobutyl group reduces water solubility compared to simpler esters like Ethyl 5-oxohexanoate. Stability: The nitro group may render the compound sensitive to light or heat, necessitating storage in inert conditions.
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